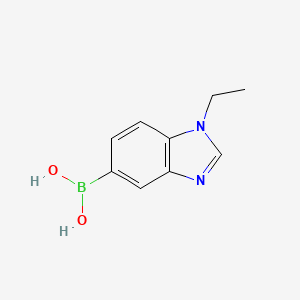

(1-乙基-1,3-苯并二氮-5-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, imidazole-containing compounds, which are structurally similar to benzodiazoles, have been synthesized from glyoxal and ammonia . Additionally, boronic acids and their derivatives, which include compounds like “(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid”, have been used in Suzuki–Miyaura coupling reactions .

Chemical Reactions Analysis

Boronic acids and their derivatives have been widely used in Suzuki–Miyaura coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

科学研究应用

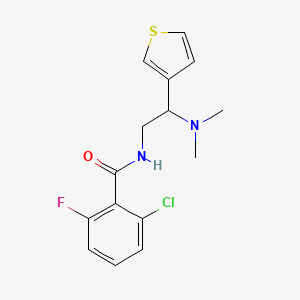

- EBDBA derivatives have been synthesized and evaluated for their antibacterial potential. Some compounds demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus .

- Notably, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited bactericidal activity against S. aureus strains .

- While not directly related to antibacterial properties, EBDBA derivatives have been explored for their antioxidant potential. Certain compounds showed good scavenging activity, comparable to ascorbic acid, in DPPH assays .

- The benzothiazole scaffold, to which EBDBA belongs, plays a crucial role in medicinal chemistry. It has been associated with diverse biological activities, including antifungal, antiprotozoal, anticancer, anticonvulsant, and anti-inflammatory effects .

- Several drugs containing benzothiazole nuclei are available in the market for various therapeutic purposes .

- EBDBA shares structural similarities with imidazole-containing compounds. Imidazoles exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .

- The benzothiazole moiety is considered a privileged bicyclic heterocycle due to its presence in numerous synthetic and natural products. Researchers continue to explore its potential applications .

- Companies like ChemScene offer EBDBA for custom synthesis and bulk manufacturing. Researchers can access this compound for further investigations .

Antibacterial Activity

Antioxidant Potential

Medicinal Chemistry Scaffold

Imidazole Derivatives

Privileged Heterocyclic Moiety

Custom Synthesis and Sourcing

属性

IUPAC Name |

(1-ethylbenzimidazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-2-12-6-11-8-5-7(10(13)14)3-4-9(8)12/h3-6,13-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLWXFSUGCBRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=N2)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide](/img/structure/B2773134.png)

![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B2773137.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2773138.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2773146.png)

![N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2773154.png)

![tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B2773155.png)

![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)